

Application Note: Quantification of Lignoceric Acid in Tissues using Lignoceric Acid-d47

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Compound of Interest

Compound Name: *Lignoceric acid-d47*

Cat. No.: *B3026126*

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Introduction

Lignoceric acid (C24:0) is a very-long-chain saturated fatty acid that is an important component of sphingolipids, particularly in the myelin sheath of nerve cells.[1] Aberrant levels of lignoceric acid are associated with several peroxisomal disorders, including X-linked adrenoleukodystrophy (X-ALD) and Zellweger syndrome, making its accurate quantification in tissues crucial for disease diagnosis, monitoring, and the development of therapeutic interventions.[2] This application note provides a detailed protocol for the quantification of lignoceric acid in tissue samples using a stable isotope-labeled internal standard, **Lignoceric acid-d47**, coupled with either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a deuterated internal standard is critical for correcting for matrix effects and variations in sample preparation, ensuring high accuracy and precision.[3]

Data Presentation

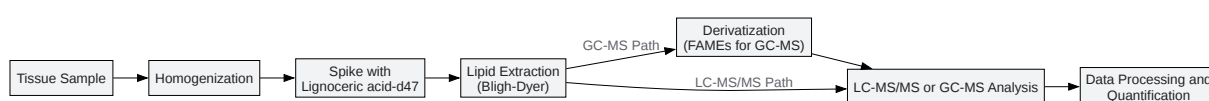
The following table provides representative concentrations of lignoceric acid in various mouse tissues. These values should be considered as examples, and actual concentrations can vary depending on factors such as age, diet, and disease state.

Tissue	Lignoceric Acid Concentration (µg/g tissue)
Brain	15.2 ± 2.1
Liver	3.8 ± 0.9
Kidney	2.5 ± 0.6
Spleen	1.9 ± 0.4
Adipose	8.7 ± 1.5

Note: The data presented are hypothetical and for illustrative purposes. Actual experimental results should be generated following the detailed protocols.

Experimental Protocols

A generalized workflow for the quantification of lignoceric acid in tissues is presented below. This involves tissue homogenization, lipid extraction, derivatization (for GC-MS), and subsequent analysis by mass spectrometry.



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Caption: General experimental workflow for the quantification of lignoceric acid in tissues.

Tissue Homogenization and Internal Standard Spiking

- Weigh approximately 50-100 mg of frozen tissue.
- Add the tissue to a 2 mL tube containing ceramic beads.

- Add 1 mL of ice-cold phosphate-buffered saline (PBS).
- Spike the sample with a known amount of **Lignoceric acid-d47** (e.g., 50 µL of a 10 µg/mL solution in chloroform:methanol 2:1, v/v).
- Homogenize the tissue using a bead beater or other appropriate homogenizer until a uniform homogenate is achieved.

Lipid Extraction (Bligh-Dyer Method)

This protocol is an adaptation of the Bligh and Dyer method for total lipid extraction.

- To the 1 mL of tissue homogenate, add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture.
- Vortex the mixture vigorously for 15 minutes.
- Add 1.25 mL of chloroform and vortex for 1 minute.
- Add 1.25 mL of water and vortex for another minute.
- Centrifuge the sample at 2000 x g for 10 minutes to separate the phases.
- Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.
- Dry the extracted lipids under a gentle stream of nitrogen.

Sample Preparation for LC-MS/MS Analysis

- Reconstitute the dried lipid extract in 100 µL of a suitable solvent, such as methanol or isopropanol.
- Vortex briefly and transfer the solution to an autosampler vial for LC-MS/MS analysis.

Derivatization to Fatty Acid Methyl Esters (FAMES) for GC-MS Analysis

This protocol utilizes boron trifluoride (BF₃) in methanol for the esterification of fatty acids.

- Add 1 mL of 14% BF₃ in methanol to the dried lipid extract.
- Tightly cap the tube and heat at 100°C for 30 minutes.
- Cool the tube to room temperature.
- Add 1 mL of hexane and 1 mL of water to the tube.
- Vortex vigorously for 1 minute to extract the FAMES into the hexane layer.
- Centrifuge at 1000 x g for 5 minutes.
- Carefully transfer the upper hexane layer to a new tube.
- Dry the hexane extract under a gentle stream of nitrogen.
- Reconstitute the dried FAMES in 50-100 µL of hexane and transfer to a GC-MS autosampler vial.

Instrumental Analysis

LC-MS/MS Parameters

- System: UHPLC system coupled to a triple quadrupole mass spectrometer.
- Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile:Isopropanol (90:10, v/v) with 0.1% formic acid.
- Gradient: A suitable gradient to separate lignoceric acid from other fatty acids.
- Ionization: Electrospray Ionization (ESI), negative mode.
- MRM Transitions:

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
Lignoceric Acid	367.3	367.3	15
Lignoceric Acid-d47	414.8	414.8	15

Note: The product ion is the same as the precursor for saturated fatty acids in negative ESI mode as they do not readily fragment. The specificity is achieved by the chromatographic separation and the precursor ion selection.

GC-MS Parameters

- System: Gas chromatograph coupled to a single quadrupole or triple quadrupole mass spectrometer.
- Column: A polar capillary column suitable for FAME analysis (e.g., DB-23, 60 m x 0.25 mm, 0.25 µm).
- Carrier Gas: Helium at a constant flow rate.
- Injector Temperature: 250°C.
- Oven Temperature Program:
 - Initial temperature: 150°C, hold for 1 min.
 - Ramp to 200°C at 10°C/min.

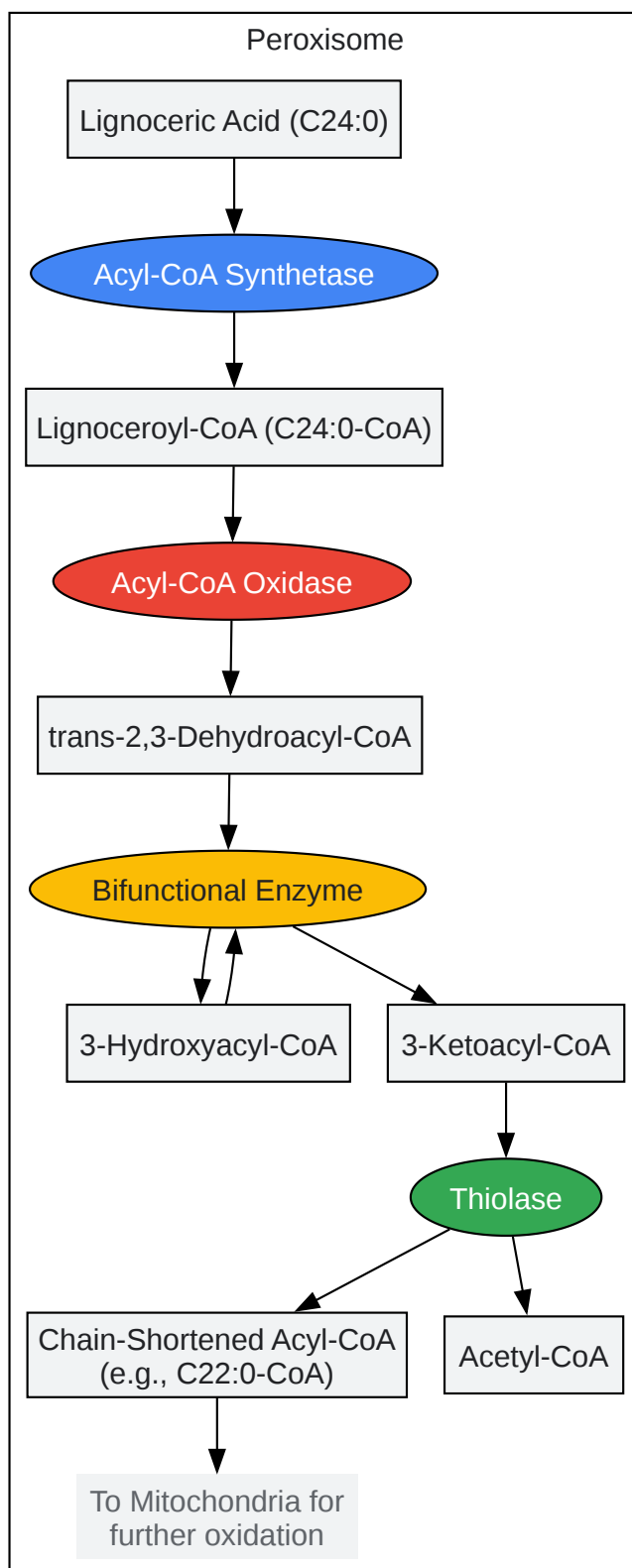
- Ramp to 240°C at 5°C/min, hold for 15 min.
- Ionization: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM).
- Ions to Monitor (m/z):

Analyte	Quantifier Ion (m/z)	Qualifier Ion (m/z)
Lignoceric Acid Methyl Ester	87	74
Lignoceric Acid-d47 Methyl Ester	90	77

Note: The m/z 87 ion is a characteristic fragment of saturated FAMES. The deuterated standard will have a corresponding mass shift.

Signaling Pathway: Peroxisomal Beta-Oxidation of Lignoceric Acid

Lignoceric acid, being a very-long-chain fatty acid, is primarily metabolized through beta-oxidation within peroxisomes. This pathway is essential for breaking down these long chains into shorter fatty acids that can then be further metabolized in the mitochondria. Deficiencies in this pathway lead to the accumulation of very-long-chain fatty acids, as seen in X-ALD.



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Caption: Peroxisomal beta-oxidation pathway of lignoceric acid.

Conclusion

The methods described provide a robust and reliable approach for the quantification of lignoceric acid in various tissue types. The use of **Lignoceric acid-d47** as an internal standard is essential for achieving accurate and precise results. These protocols can be readily adapted for high-throughput analysis in clinical research and drug development settings, aiding in the investigation of diseases associated with very-long-chain fatty acid metabolism.

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